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Compound of Interest

3-Cyclobutyl-2-
Compound Name:
formamidopropanoic acid

Cat. No.: B13495116

Get Quote

Executive Summary & Strategic Utility

3-Cyclobutyl-2-formamidopropanoic acid (N-Formyl-Cyclobutylalanine) represents a high-

value "dual-function™ chiral building block. It combines a non-proteinogenic hydrophobic side
chain (cyclobutyl) with a reactive N-formyl handle.

Unlike standard Fmoc- or Boc-protected amino acids used solely for peptide coupling, this
molecule is uniquely positioned for two distinct high-impact workflows:

o Peptidomimetics (Bioisosterism): The cyclobutyl moiety acts as a conformationally restricted
bioisostere of Leucine, offering increased metabolic stability and a unique steric profile
("pucker" angle ~30°) to probe hydrophobic pockets.

 Diversity-Oriented Synthesis (DOS): The N-formyl group serves as the immediate precursor
to isocyanides (isonitriles), enabling Multicomponent Reactions (MCRs) such as the Ugi and
Passerini reactions.
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This guide provides validated protocols for synthesizing, characterizing, and deploying this
building block in drug discovery campaigns.

Molecular Profile

Property Specification

IUPAC Name 3-Cyclobutyl-2-formamidopropanoic acid
Common Name N-Formyl-Cyclobutylalanine

Parent Amino Acid Cyclobutylalanine (Cba)

CAS (Parent) 1201593-65-8 (L-isomer)

Molecular Weight ~171.19 g/mol

] Available as (S) or (R); (S) mimics natural L-
Stereochemistry Leuci
eucine

Amide | (1660 cm~1); Precursor to Isocyanide

Key IR Signal
Y I (2140 cm™Y)

Soluble in MeOH, DMSO, DMF; Sparingly

Solubility
soluble in water

Structural Logic: The Cyclobutyl Advantage

The cyclobutyl ring is not planar; it exists in a "puckered" conformation.[1] This contrasts with
the rigid planarity of cyclopropyl or the flexible rotation of the isopropyl group in Leucine.

o Steric Bulk: Larger than Valine, smaller than Phenylalanine.
 Lipophilicity: Enhanced lipophilicity compared to Leucine, improving membrane permeability.

» Metabolic Stability: The cycloalkane ring resists oxidative metabolism better than the
branched alkyl chain of Leucine.

Workflow Visualization
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Primary Application: IMCR
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Figure 1: Strategic workflows for N-Formyl-Cyclobutylalanine. The Green node represents the
starting material for this guide.

Protocol I: Synthesis of the Isocyanide (The "Killer
App")

The most powerful application of formamido acids is their conversion to isocyanides
(isonitriles). Isocyanides are rare functionalities that enable Multicomponent Reactions (MCRS).

Objective: Convert 3-Cyclobutyl-2-formamidopropanoic acid methyl ester into methyl 2-
isocyano-3-cyclobutylpropanoate.

Reagents
e Substrate: 3-Cyclobutyl-2-formamidopropanoic acid methyl ester (1.0 equiv)
o Dehydrating Agent: Phosphoryl chloride (POCIs) (1.1 equiv)

o Base: Triethylamine (EtsN) (3.0 equiv) or Diisopropylamine

e Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

o Preparation: Dissolve 1.0 mmol of the formamido ester in 5 mL of anhydrous DCM in a
round-bottom flask under Nitrogen/Argon atmosphere.
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e Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is
critical to prevent racemization.

o Base Addition: Add EtsN (3.0 mmol) dropwise. Stir for 5 minutes.

e Dehydration: Add POCIs (1.1 mmol) dropwise over 10 minutes. The solution may turn slightly
yellow.

¢ Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (the isocyanide is
less polar than the formamide).

e Quench: Quench carefully with saturated Na=COs solution (aqueous) at 0°C.

o Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SOa4, and
concentrate.

 Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Isocyanides are often volatile
and sensitive to acid; use neutral silica if possible.

Validation Point:

» IR Spectroscopy: Look for the characteristic Isocyanide peak at 2140 + 10 cm~*. This is
diagnostic and must be present.

o Safety Warning: POCIs is highly toxic and corrosive. Work in a fume hood. Isocyanides have
a foul odor; bleach all glassware before removal from the hood.

Protocol lI: The Ugi 4-Component Reaction (U-4CR)

Once the isocyanide is generated (or generated in situ), it can be reacted to form complex
peptidomimetics.

Objective: Synthesize a bis-amide scaffold incorporating the cyclobutyl side chain.

Components

e Amine: Benzylamine (1.0 equiv)
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Aldehyde: Benzaldehyde (1.0 equiv)

Carboxylic Acid: Boc-Glycine (1.0 equiv)

Isocyanide: Methyl 2-isocyano-3-cyclobutylpropanoate (1.0 equiv)

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Methodology

e Imine Formation: In a vial, mix the Amine and Aldehyde in MeOH (0.5 M concentration). Stir
for 30 minutes at room temperature to pre-form the imine (Schiff base).

Acid Addition: Add the Carboxylic Acid. Stir for 5 minutes.

Isocyanide Addition: Add the Cyclobutyl-Isocyanide prepared in Protocol .

Incubation: Stir at room temperature for 12—24 hours.

Workup: Evaporate the solvent. The Ugi product often precipitates or crystallizes. If not,
purify via column chromatography.

Why this works: The cyclobutyl group is now locked into the

-position of the new peptide-like backbone, providing a hydrophobic anchor point for receptor
binding.

Protocol lll: Deformylation for Standard Peptide
Synthesis

If the goal is to use the molecule in standard Solid Phase Peptide Synthesis (SPPS) as a free
amine, the formyl group must be removed.

Reagents:
e HCIl in Methanol (1.25 M) or Hydrazine hydrate (if sensitive to acid).

Method (Acidic):
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Dissolve the formamido acid in MeOH.

Add concentrated HCI (approx 10-15 equiv).

Stir at 50°C for 2-4 hours.

Monitor disappearance of starting material by LC-MS.

Evaporate solvent to yield the 3-Cyclobutyl-2-aminopropanoic acid hydrochloride salt.

Note: For SPPS, it is usually more efficient to purchase Fmoc-Cyclobutylalanine directly. The

Formyl derivative is specifically valuable when the Formyl group is the desired end-cap or

reactive handle.

QC & Analytical Standards

To ensure the integrity of the building block before use, verify the following:

Method Acceptance Criteria

Notes

1H NMR (DMSO-d6) 8.0-8.2 ppm (s, 1H, CHO)

The formyl proton is distinct
and often appears as a

rotameric pair (cis/trans).

Cyclobutyl CH2 signals:

Distinctive puckered ring shifts

13C NMR .
18-30 ppm compared to linear alkyls.

Critical for drug development.
Chiral HPLC >98% ee Column: Chiralpak AD-H or

OD-H.

Formyl group adds 28 Da to
Mass Spec [M+H]+ ~172.1 _ _

the parent amino acid.
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spacer.

o URL:[Link]

 |Isocyanide Synthesis (Dehydration Protocol)

o Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using
Phosphorus Oxychloride.[3]

o Source:Synthesis, 2011.[4]
o Context: The standard POCI3/Et3N dehydr

» Ugi Reaction Applications

o

Title: Multicomponent Reactions with Isocyanides in the Synthesis of Heterocycles.
Source:Chemical Reviews, 2012.

Context: Comprehensive review of Ugi/Passerini reactions using isocyanide building
blocks.

o

o

o

URL:[Link]

o Parent Molecule Data (PubChem)
o Title: 3-Cyclobutyl-L-alanine (Compound Summary).[5]
o Source: PubChem.[5]

o Context: Physical properties and CAS registry for the parent amino acid.

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: 3-Cyclobutyl-2-formamidopropanoic
Acid as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13495116/docs#application-note-3-cyclobutyl-2-
formamidopropanoic-acid-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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